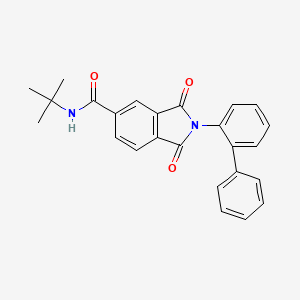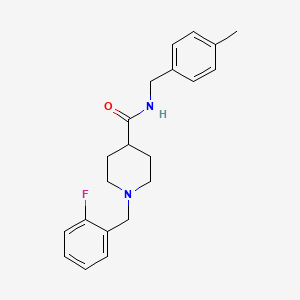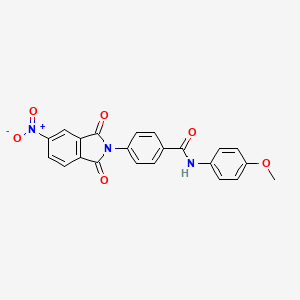
2-(2-biphenylyl)-N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
2-(2-biphenylyl)-N-(tert-butyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has been used in scientific research for its potential therapeutic properties. The compound is also known as BI-78D3 and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of BI-78D3 involves the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, which can either activate or deactivate signaling pathways. BI-78D3 selectively inhibits the activity of PTPs, which can lead to the activation or inhibition of specific signaling pathways.
Biochemical and Physiological Effects:
BI-78D3 has been shown to have biochemical and physiological effects in various studies. In one study, BI-78D3 was shown to inhibit the growth of cancer cells in vitro and in vivo. In another study, BI-78D3 was shown to improve glucose tolerance and insulin sensitivity in mice with diet-induced obesity. These studies suggest that BI-78D3 may have potential therapeutic properties for the treatment of cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BI-78D3 in lab experiments is its ability to selectively inhibit the activity of PTPs. This can be useful in studying the role of specific PTPs in cellular signaling pathways. However, one limitation of using BI-78D3 is its potential toxicity. Further studies are needed to determine the safety and efficacy of BI-78D3 in humans.
Direcciones Futuras
There are several future directions for the study of BI-78D3. One direction is to further investigate its potential therapeutic properties for the treatment of cancer and diabetes. Another direction is to study its potential toxicity and safety in humans. Additionally, further studies are needed to understand the mechanism of action of BI-78D3 and its effects on specific signaling pathways.
Aplicaciones Científicas De Investigación
BI-78D3 has been studied for its potential therapeutic properties, including its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a role in the regulation of cellular signaling pathways and are involved in various diseases, including cancer, diabetes, and autoimmune disorders. BI-78D3 has been shown to selectively inhibit the activity of PTPs, which may make it a potential therapeutic agent for the treatment of these diseases.
Propiedades
IUPAC Name |
N-tert-butyl-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2,3)26-22(28)17-13-14-19-20(15-17)24(30)27(23(19)29)21-12-8-7-11-18(21)16-9-5-4-6-10-16/h4-15H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNQQAHGNAZJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl {[6-bromo-3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B3567130.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylthio)acetamide](/img/structure/B3567148.png)
![N-(tert-butyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B3567149.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3567155.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B3567159.png)
![1-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-5-indolinecarboxamide](/img/structure/B3567166.png)
![4-methyl-1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B3567167.png)

![2-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B3567189.png)
![2-{[3-(4-nitrophenoxy)benzoyl]amino}benzoic acid](/img/structure/B3567198.png)
![2-{[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B3567200.png)
![5,5'-oxybis[2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3567206.png)
![5,5'-sulfonylbis[2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3567213.png)

